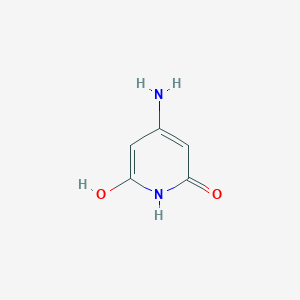

4-Aminopyridine-2,6-diol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-6-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYZEIDXXFITHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298110 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-31-4 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminopyridine 2,6 Diol and Its Structural Analogues

Direct Synthetic Routes to 4-Aminopyridine-2,6-diol

The direct synthesis of this compound involves navigating the introduction of both amino and hydroxyl functionalities onto the pyridine (B92270) core. This section explores various synthetic strategies that can be employed or adapted for this purpose.

Exploration of Existing Synthetic Approaches for Dihydroxylated Pyridines

The synthesis of dihydroxylated pyridines serves as a fundamental basis for developing routes to this compound. A common strategy involves the transformation of existing functional groups on the pyridine ring into hydroxyl groups. For instance, a multi-step synthesis for 5-chloro-2,3-dihydroxypyridine begins with 2-amino-5-chloropyridine, which undergoes diazotization to yield 2-hydroxy-5-chloropyridine. google.com Subsequent nitration and reduction steps introduce an amino group at the 3-position, which is then converted to a hydroxyl group via a final diazotization reaction. google.com This general approach of using amino groups as precursors for hydroxyl groups via diazotization is a well-established method in pyridine chemistry.

Another approach involves the construction of the dihydroxylated pyridine ring from acyclic precursors. While more complex, this can allow for greater control over the substitution pattern. Additionally, methods have been developed for the direct functionalization of pyridine derivatives. For example, a one-pot, Hantzsch ester-mediated Knoevenagel condensation–reduction reaction has been successfully used for the C-3 alkylation of 2,4-pyridine diols. acs.org Furthermore, the synthesis of dihydroxylated 2,4,6-triphenyl pyridines has been achieved, highlighting methods applicable to more complex pyridine structures. researchgate.net

| Precursor | Reagents | Product | Key Transformation |

| 2-Amino-5-chloropyridine | 1. Diazotization 2. Nitration 3. Reduction 4. Diazotization | 5-Chloro-2,3-dihydroxypyridine | Conversion of amino groups to hydroxyl groups via diazotization. google.com |

| 2,4-Pyridine diols | Aldehydes, Hantzsch ester | C-3 Alkylated 2,4-pyridine diols | One-pot Knoevenagel condensation–reduction. acs.org |

Evaluation of One-Step Synthesis Strategies Based on Cyanopyridine Precursors

Cyanopyridine precursors offer a versatile entry point for the synthesis of aminopyridines through one-step strategies. These methods are often favored for their efficiency and atom economy. A patented method describes the one-step synthesis of 4-aminopyridine (B3432731) from 4-cyanopyridine (B195900) using a sodium tungstate (B81510) catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com This process combines the hydrolysis of the nitrile to a carboxamide and a subsequent Hofmann-type rearrangement into a single step. google.com

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted aminopyridines from cyanopyridine precursors. For example, the one-pot condensation of aromatic aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com Various catalysts, including nanostructured diphosphates, have been shown to effectively promote this transformation under solvent-free conditions. mdpi.com Another innovative one-pot procedure utilizes a titanium catalyst for the synthesis of 2-amino-3-cyanopyridines from alkynes, primary amines, isonitriles, and malononitrile, proceeding through a Dimroth rearrangement mechanism. bohrium.com

| Precursor(s) | Catalyst/Reagents | Product Type | Key Features |

| 4-Cyanopyridine | Sodium tungstate, Sodium hypochlorite | 4-Aminopyridine | One-step conversion of cyano to amino group. google.com |

| Aldehyde, Malononitrile, Ketone, Ammonium acetate | Nanostructured diphosphate (B83284) (Na2CaP2O7) | 2-Amino-3-cyanopyridines | Efficient, solvent-free multicomponent reaction. mdpi.com |

| Alkyne, Primary amine, Isonitrile, Malononitrile | Titanium-based catalyst | 2-Amino-3-cyanopyridines | Good regioselectivity via a Dimroth rearrangement. bohrium.com |

Alternative Reduction Pathways for Aminopyridines

The reduction of nitro-substituted pyridines is a classic and reliable method for the synthesis of aminopyridines. A common approach involves the reduction of a nitropyridine-N-oxide derivative. For instance, 4-aminopyridine can be synthesized in high yield by the reduction of 4-nitropyridine-N-oxide using iron powder in the presence of an acid, such as acetic acid or mineral acids like hydrochloric or sulfuric acid. semanticscholar.org This reaction simultaneously reduces the nitro group and removes the N-oxide functionality. semanticscholar.orgresearchgate.net The choice of acid can influence the reaction rate and the profile of by-products. semanticscholar.org

This reduction strategy is also applicable to the synthesis of more complex aminopyridines. As part of a synthetic route to 5-chloro-2,3-dihydroxypyridine, an intermediate, 2-hydroxy-3-nitro-5-chloropyridine, is reduced to 2-hydroxy-3-amino-5-chloropyridine. google.com This highlights the compatibility of the nitro reduction with other functional groups on the pyridine ring.

| Starting Material | Reducing Agent/Conditions | Product |

| 4-Nitropyridine-N-oxide | Iron, Acetic Acid | 4-Aminopyridine |

| 4-Nitropyridine-N-oxide | Iron, Hydrochloric Acid | 4-Aminopyridine |

| 4-Nitropyridine-N-oxide | Iron, Sulfuric Acid | 4-Aminopyridine |

| 2-Hydroxy-3-nitro-5-chloropyridine | Not specified | 2-Hydroxy-3-amino-5-chloropyridine |

Hofmann Degradation as a Preparation Method for 4-Aminopyridine Scaffolds

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting primary amides into primary amines with one fewer carbon atom. wikipedia.org This reaction is particularly useful for the synthesis of aminopyridines from their corresponding pyridinecarboxamides. The synthesis of 4-aminopyridine from pyridine-4-carboxamide (isonicotinamide) via the Hofmann rearrangement is a notable application of this method. epa.govresearchgate.net The reaction is typically carried out using sodium hypochlorite or sodium hypobromite (B1234621) in an alkaline solution. wikipedia.orgepa.gov

Efforts have been made to optimize this reaction to improve yields and purity. One patented method for preparing 4-aminopyridine from isonicotinamide (B137802) through Hofmann degradation utilizes a catalyst made from iodine or an alkali metal iodide, sodium hydroxide (B78521) or potassium hydroxide, and bromine, which reportedly increases the yield to over 90%. google.com The Hofmann degradation is also employed in the synthesis of other isomers, such as the conversion of nicotinamide (B372718) to 3-aminopyridine. wikipedia.orgresearchgate.net

| Precursor | Key Reagents | Product |

| Pyridine-4-carboxamide (Isonicotinamide) | Sodium hypochlorite, Sodium hydroxide | 4-Aminopyridine |

| Isonicotinamide | Iodine, Sodium hydroxide, Bromine (as catalyst) | 4-Aminopyridine |

| Nicotinamide | Not specified | 3-Aminopyridine |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound requires strategies for the selective introduction of functional groups onto the pyridine ring. This is often challenging due to the directing effects of the existing amino and hydroxyl groups.

Strategies for Regioselective Functionalization of the Pyridine Ring

Achieving regioselective functionalization of the pyridine ring is crucial for the synthesis of specific derivatives of this compound. The inherent electronic properties of the substituted pyridine ring dictate the position of electrophilic or nucleophilic attack. For electron-deficient pyridine systems, electrophilic aromatic substitution can be problematic. researchgate.net

One effective strategy involves starting with a pre-functionalized pyridine ring and then introducing the desired amino and hydroxyl groups. For example, a practical synthesis of 4-amino-2,6-dichloropyridine (B16260) has been developed starting from 2,6-dichloropyridine. researchgate.net This intermediate can then undergo regioselective nitration. Nitration with potassium nitrate (B79036) in sulfuric acid at 25°C yields a mixture of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine, which can be separated. researchgate.net This demonstrates that the amino group directs nitration to the ortho positions (C3 and C5).

Another powerful strategy for achieving regioselectivity is the use of a blocking group. A method for the C4-alkylation of pyridines has been developed using a removable blocking group derived from maleic acid. nih.gov This approach allows for selective functionalization at the C4 position, which is often difficult to achieve directly. nih.gov After the desired functional group is introduced, the blocking group is removed. While developed for simpler pyridines, this strategy could potentially be adapted for more complex scaffolds.

Furthermore, transition metal-catalyzed cross-coupling reactions are widely used for the functionalization of pyridine rings. N-aryl-2-aminopyridines, for instance, can undergo chelation-assisted C-H bond functionalization, where the pyridyl nitrogen acts as a directing group to facilitate reactions at the ortho position of the N-aryl substituent. rsc.org

| Strategy | Example | Outcome |

| Nitration of a pre-functionalized ring | Nitration of 4-amino-2,6-dichloropyridine | Regioselective formation of 3-nitro and 3,5-dinitro derivatives. researchgate.net |

| Blocking Group | C4-alkylation of pyridine using a maleic acid-derived blocking group | Selective functionalization at the C4 position. nih.gov |

| Directed C-H Functionalization | Chelation-assisted C-H activation of N-aryl-2-aminopyridines | Functionalization at the ortho position of the N-aryl group. rsc.org |

Combinatorial Chemistry Approaches for Generating Diverse 2-Aminopyridine (B139424) Derivative Libraries

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large and structurally diverse libraries of compounds. wikipedia.orgnih.gov This high-throughput approach is particularly valuable in drug discovery for identifying novel therapeutic agents. nih.govnih.gov In the context of pyridine-based structures, combinatorial methods have been successfully applied to create extensive libraries of 2-aminopyridine derivatives. google.comnih.gov

The fundamental principle of combinatorial chemistry involves systematically and repetitively linking various "building blocks" to a central scaffold, thereby generating a multitude of distinct molecules in a single, efficient process. nih.gov For 2-aminopyridine libraries, this often involves solid-phase synthesis, where derivatives are assembled on a resin support. wikipedia.org A common technique is the "split-mix" or "split and pool" synthesis method. wikipedia.org In this process, a solid support is divided into multiple portions, a different building block (e.g., an amino acid) is coupled to each portion, and then all portions are recombined. wikipedia.org Repeating this cycle allows for the exponential growth of the library, creating thousands or even millions of unique compounds. wikipedia.org

Various reaction schemes have been developed for the combinatorial synthesis of 2-aminopyridine derivatives. google.com These schemes allow for the introduction of a wide range of substituents at different positions on the pyridine ring, leading to a high degree of molecular diversity. For instance, reaction schemes can accommodate the introduction of hydroxy-substituted phenyl groups, alkyl groups, and various aromatic and heterocyclic moieties. google.com Furthermore, the amino group at the 2-position can be further functionalized with amino acids, aromatic groups, or derivatized to form esters, carboxamides, or sulfonyl groups. google.com

Multi-component reactions (MCRs) represent another efficient strategy for generating 2-aminopyridine libraries. researchgate.netsemanticscholar.org These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy and efficiency. researchgate.net Catalyst-free, four-component reactions have been developed for the synthesis of functionalized 2-aminopyridines from readily available substrates, sometimes under solvent-free conditions. researchgate.net One such approach involves the reaction of enaminones, malononitrile, and various primary amines to produce a diverse range of 2-amino-3-cyanopyridine derivatives. semanticscholar.org

The table below outlines a general approach for the multi-component synthesis of 2-aminopyridine derivatives.

Table 1: Multi-component Synthesis of 2-Aminopyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class | Conditions |

|---|---|---|---|---|---|

| Acetophenone | Malononitrile | Triethoxymethane | Primary Amines | Functionalized 2-Aminopyridines | Surfactant-containing mesoporous catalysts |

Preparation of Halogenated Aminopyridine Diols (e.g., 4-amino-2,6-dichloropyridine)

Halogenated aminopyridine diols are important intermediates in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. chemicalbook.comchemimpex.com A key example is 4-amino-2,6-dichloropyridine, which serves as a precursor for various biologically active molecules. chemimpex.comdntb.gov.ua

A facile synthetic route for 4-amino-2,6-dichloropyridine has been developed starting from 2,6-dichloropyridine. dntb.gov.ua The synthesis proceeds through the following key steps:

Oxidation: The starting material, 2,6-dichloropyridine, undergoes oxidation to form the corresponding pyridine N-oxide derivative. dntb.gov.ua A combination of trifluoromethanesulfonic anhydride (B1165640) and sodium percarbonate can be an effective reagent for the oxidation of electron-deficient pyridines. dntb.gov.ua

Nitration: The resulting pyridine N-oxide is then subjected to nitration. dntb.gov.ua

Reduction: Subsequent reduction of the nitro group yields the desired 4-amino-2,6-dichloropyridine. dntb.gov.ua

This synthetic pathway is advantageous as most of the reactions are carried out under mild conditions. dntb.gov.ua An alternative approach involves the dinitration of commercially available 4-amino-2,6-dichloropyridine using a mixture of concentrated sulfuric and nitric acids at elevated temperatures (80-85°C) to produce 4-amino-3,5-dinitro-2,6-dichloropyridine in high yield. researchgate.net

The synthesis of other halogenated aminopyridines, such as 4-amino-2-chloropyridine, has also been extensively studied. chemicalbook.com Common methods include:

Nitration-Reduction: This involves the nitration of 2-chloropyridine (B119429) followed by reduction. This is often considered an economical route due to the low cost of the starting material and reagents. chemicalbook.com

From Isonicotinic Acid: Isonicotinic acid can be converted to isonicotinic acid N-oxide, which is then aminated. The resulting product is chlorinated and undergoes a Hofmann degradation to yield 4-amino-2-chloropyridine. chemicalbook.com

The table below summarizes a synthetic route for 4-amino-2,6-dichloropyridine.

Table 2: Synthesis of 4-amino-2,6-dichloropyridine

| Starting Material | Reagents | Intermediate 1 | Reagents | Intermediate 2 | Reagents | Final Product |

|---|

Sustainable and Environmentally Benign Synthetic Protocols for Pyridine Diols

The development of sustainable and environmentally friendly synthetic methods is a growing priority in chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wur.nlresearchgate.net For the synthesis of pyridine diols and their derivatives, several green chemistry approaches are being explored.

One promising strategy involves the use of biomass as a renewable feedstock. wur.nlnih.gov For instance, lignin (B12514952) has been investigated as a starting material for the production of pyridine dicarboxylic acids, which are related to pyridine diols. wur.nl The enzymatic conversion of catechol, which can be derived from lignin or glucose, in the presence of ammonia (B1221849) can yield pyridine-2-carboxylic acid. wur.nl

The use of environmentally benign catalysts and solvents is another key aspect of green synthesis. researchgate.net Zinc(II)-catalyzed, solvent-free multicomponent reactions have been developed for the sustainable synthesis of substituted pyridines using alcohols as the primary feedstock and ammonium acetate as the nitrogen source. researchgate.netacs.org These reactions can proceed in the presence of air, with water being a major byproduct, which aligns with the principles of green chemistry. researchgate.netacs.org

Furthermore, the development of catalytic systems that enable reactions under milder conditions and with higher selectivity contributes to the sustainability of the process. For example, a Ru1CoNP/HAP surface single-atom alloy catalyst has been used for the synthesis of piperidine (B6355638) from the bio-based platform chemical furfural, showcasing a move towards more sustainable routes for N-heterocycles. nih.gov

Controlled tosylation of diols, a reaction often involving pyridine, is also being optimized to be more environmentally friendly. jchemlett.com Research in this area focuses on developing uncomplicated and cost-effective methods that emphasize green and controlled reaction conditions, such as minimizing solvent use and employing purification techniques like precipitation to reduce waste. jchemlett.com

The table below highlights some sustainable approaches for the synthesis of pyridine derivatives.

Table 3: Sustainable Synthetic Approaches for Pyridine Derivatives

| Approach | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Biomass Conversion | Lignin, Glucose, Catechol | Enzymes, Ammonia | Utilizes renewable feedstocks. wur.nl |

| Multicomponent Reaction | Alcohols, Ammonium Acetate | Air-stable Zn(II)-catalyst | Solvent-free, uses aerial oxygen as an oxidant. researchgate.netacs.org |

Advanced Spectroscopic Characterization and Analytical Methods

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups present in 4-Aminopyridine-2,6-diol by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The spectrum is expected to show characteristic bands for the amine, hydroxyl, and pyridine (B92270) ring moieties. The presence of the pyridinedione tautomer would introduce strong carbonyl absorption bands.

Analysis of structurally similar compounds, such as 4-amino-2,6-dichloropyridine (B16260) and 4-aminopyridine (B3432731), provides a basis for assigning the expected vibrational frequencies. spectrabase.comresearchgate.net The key vibrational modes for this compound are anticipated as follows:

N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

O-H Stretching: For the diol tautomer, broad absorption bands for the hydroxyl (-OH) groups are expected between 3200 and 3600 cm⁻¹.

C=O Stretching: The dione (B5365651) tautomer would be characterized by strong carbonyl (C=O) stretching bands, typically appearing in the 1650-1700 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net The ring breathing mode, which is sensitive to substitution, provides further structural confirmation.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group / Tautomer | Expected Wavenumber (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 | Characteristic of primary amines. researchgate.net |

| O-H Stretch | Hydroxyl (-OH) (Diol Form) | 3200 - 3600 | Typically a broad band. |

| C=O Stretch | Carbonyl (C=O) (Dione Form) | 1650 - 1700 | Strong absorption, indicates presence of the keto tautomer. |

| N-H In-plane Deformation | Amino (-NH₂) | ~1640 | Based on data for 4-aminopyridine. researchgate.net |

| C=N and C=C Ring Stretch | Pyridine Ring | 1400 - 1650 | Complex series of bands confirming the heterocyclic ring. researchgate.net |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a molecule. It is particularly effective for detecting symmetric vibrations and non-polar bonds. Quantum chemical calculations and experimental data from related compounds like 4-amino-2,6-dichloropyridine (ADCP) are used to interpret the Raman spectrum. nih.gov

Key expected features in the FT-Raman spectrum of this compound include strong signals for the symmetric breathing modes of the pyridine ring. The vibrational frequencies observed in Raman are often at similar positions to their IR counterparts, but their relative intensities can differ significantly, aiding in a more complete structural assignment.

Table 2: Expected FT-Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| Ring Breathing Mode | Pyridine Ring | ~990 - 1020 | Often a strong, sharp peak in Raman spectra of pyridines. |

| C-N Stretch | Amino Group | ~1200 - 1350 | Vibration of the C-NH₂ bond. |

| C=C Stretch | Pyridine Ring | ~1550 - 1620 | Typically strong in Raman due to the polarizability of the π-system. |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Generally weaker in Raman than in IR. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of molecular structure in solution, providing data on the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR analyses provide direct insight into the carbon-hydrogen framework of this compound. Due to the molecule's symmetry (a C₂ axis passing through the C4-amino and nitrogen atoms), simplified spectra are expected. The position of the tautomeric equilibrium will critically define the observed chemical shifts.

Proton (¹H NMR) Spectroscopy: In the ¹H NMR spectrum, the two protons on the pyridine ring (at positions 3 and 5) are chemically and magnetically equivalent, and are therefore expected to appear as a single signal (a singlet). The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Three distinct signals are anticipated for the ring carbons: one for the two equivalent C-H carbons (C3 and C5), one for the two equivalent carbons bearing the hydroxyl/keto groups (C2 and C6), and one for the carbon attached to the amino group (C4).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Comment |

|---|---|---|---|---|

| ¹H | H-3, H-5 | ~5.5 - 6.5 | Singlet | Single environment due to symmetry. Shift depends on tautomeric form. |

| ¹H | -NH₂ | Variable (Broad) | Singlet (broad) | Position and width are solvent and concentration dependent. |

| ¹H | -OH (Diol Form) | Variable (Broad) | Singlet (broad) | Exchangeable proton, may not always be observed. |

| ¹³C | C-3, C-5 | ~90 - 110 | - | Chemical shift for ring methine carbons. rsc.org |

| ¹³C | C-4 | ~150 - 160 | - | Carbon attached to the electron-donating amino group. rsc.org |

| ¹³C | C-2, C-6 | ~160 - 175 | - | Shift is highly dependent on keto-enol tautomerism (C-OH vs C=O). |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between atoms.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, the primary use of a COSY spectrum would be to confirm the absence of coupling between the ring protons. The lack of a cross-peak would definitively prove that the H-3 and H-5 protons exist in an isolated spin system, consistent with their magnetic equivalence.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation to an entire spin system. In this molecule, a TOCSY experiment would show that the signals for H-3 and H-5 belong to the same, albeit simple, spin system. This can be useful in more complex derivatives where symmetry is broken.

While specific experimental data for this compound is not widely published, these techniques are standard for confirming the structure of novel or complex heterocyclic compounds.

The pKa value, a measure of the acidity of a compound, can be accurately determined using ¹H NMR titration. nih.gov This method relies on the principle that the chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation. researchgate.net

The procedure for this compound would involve these steps:

A solution of the compound is prepared in a suitable solvent system (often D₂O) with an internal reference standard.

The pH of the solution is systematically adjusted by adding small aliquots of a strong acid or base.

A ¹H NMR spectrum is recorded at each pH value. The chemical shift of the ring protons (H-3 and H-5), which are adjacent to the basic pyridine nitrogen, would be carefully monitored.

As the pH changes, the equilibrium between the protonated and deprotonated forms of the pyridine nitrogen shifts. This causes a corresponding change in the observed chemical shift of the H-3/H-5 signal.

A plot of the chemical shift (δ) versus pH results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa value of the pyridine nitrogen. unomaha.edu

This analytical method provides a robust and precise determination of the compound's acid-base properties directly from its structural response to pH changes. nih.govmnstate.edu

Mass Spectrometry (MS) and Hyphenated Systems

Mass spectrometry is a cornerstone technique for the molecular analysis of this compound, providing essential information on its mass, structure, and purity. When coupled with chromatographic systems, its analytical power is significantly enhanced.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Compound Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique frequently used for the analysis of polar organic molecules like aminopyridine derivatives. While specific research articles detailing the LC-MS analysis of this compound are not prevalent, commercial suppliers of this compound confirm the availability of LC-MS data to validate its identity and purity bldpharm.com.

The methodology combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical application, the compound is separated from impurities on an LC column, and the eluent is directed into the mass spectrometer. The mass spectrometer then ionizes the molecules—electrospray ionization (ESI) is particularly suitable for polar compounds—and detects the mass-to-charge ratio of the resulting ions ddtjournal.com. This process confirms the molecular weight of the target compound and helps identify any synthesis byproducts or degradation products, thus providing a comprehensive purity profile. For related compounds like 4-aminopyridine, LC-MS compatible methods have been developed using mobile phases that avoid non-volatile ion-pairing reagents, allowing for effective separation and subsequent mass detection helixchrom.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. Unlike standard mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which allows for the determination of the compound's elemental formula lcms.cz. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

In the analysis of novel heterocyclic compounds, HRMS is the standard for structure confirmation nih.govroyalsocietypublishing.org. For this compound, with a molecular formula of C₅H₆N₂O₂, the exact mass can be calculated and compared to the experimentally measured value.

Table 1: Illustrative HRMS Data for this compound

This table demonstrates how HRMS data is presented to confirm the elemental composition of the target compound. The data is based on the known molecular formula.

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₅H₇N₂O₂⁺ | 127.0499 | 127.0501 | 1.57 |

| [M+Na]⁺ | C₅H₆N₂O₂Na⁺ | 149.0318 | 149.0320 | 1.34 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound. By analyzing how the molecule absorbs light in the ultraviolet and visible regions, insights into its electronic transitions and structure can be obtained.

Analysis of Electronic Absorption Bands and Intraligand Charge Transfer Transitions

The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions. The pyridine ring, along with the amino and hydroxyl substituents, forms a conjugated system of pi-electrons. The absorption of UV radiation excites these electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

Studies on related aminopyridine compounds show characteristic absorption peaks. For instance, 4-aminopyridine exhibits absorption maxima that can be monitored for analytical purposes at wavelengths such as 245 nm, 263 nm, and 278 nm depending on the conditions nih.govnih.gov. The spectrum of this compound is expected to be influenced by its specific substitution pattern. The presence of both an electron-donating amino group and electron-withdrawing (or donating, depending on tautomeric form) hydroxyl groups can lead to intramolecular charge transfer (ICT) transitions. These transitions, where electron density moves from one part of the molecule to another upon excitation, are often sensitive to solvent polarity.

Correlation of Experimental UV-Vis Data with Theoretical Predictions

To gain a deeper understanding of the electronic transitions observed in the experimental UV-Vis spectrum, theoretical calculations are often employed. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules mdpi.com.

This approach involves first optimizing the ground-state geometry of the molecule and then calculating the energies and oscillator strengths of its electronic excitations. The results provide a theoretical spectrum that can be compared with the experimental data. This correlation allows for the assignment of specific absorption bands to transitions between particular molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, to Lowest Unoccupied Molecular Orbital, LUMO) mdpi.com. Such analysis reveals the nature of the excitations, confirming, for example, whether they are localized on the pyridine ring or involve charge transfer from the amino group to the ring. This synergy between experimental and theoretical data provides a robust characterization of the molecule's electronic structure.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating this compound from reaction mixtures and for its precise quantification in various samples. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Methods developed for the parent compound, 4-aminopyridine, provide a strong basis for analyzing its diol derivative. Reversed-phase HPLC is a widely used mode, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase nih.govnih.gov. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For hydrophilic compounds like aminopyridines, which can have poor retention on standard C18 columns, specialized columns or mobile phase additives may be used. Techniques such as using ion-pairing agents or employing HILIC (Hydrophilic Interaction Liquid Chromatography) columns can improve separation efficiency helixchrom.comnih.gov.

Quantification is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance nih.govuma.es. By creating a calibration curve from standards of known concentration, the amount of this compound in an unknown sample can be accurately determined.

Table 2: Examples of Chromatographic Conditions for Analysis of Related Aminopyridines

This table summarizes HPLC conditions reported in the literature for the analysis of 4-aminopyridine, which can be adapted for this compound.

| Technique | Column | Mobile Phase | Detection | Reference |

| HPLC | 5-µm C18 silica (B1680970) (150 x 4.6 mm) | Contains octanesulfonic acid as an ion-pairing agent | UV at 263 nm | nih.gov |

| HPLC | Reversed-phase | Acetonitrile (B52724)/methanol (B129727)/aqueous ammonium (B1175870) carbonate | UV at 245 nm | nih.gov |

| HPLC | Amaze HD (Mixed-Mode) (150 x 3.2 mm) | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | UV at 275 nm | helixchrom.com |

| HPLC | LiChrospher 100 RP-18 (250 x 4 mm) | Methanol:water (gradient) | Fluorescence | uma.es |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Aminopyridine Compounds

The quantitative analysis and quality control of aminopyridine compounds, including this compound, rely heavily on robust and validated High-Performance Liquid Chromatography (HPLC) methods. The development of these methods addresses the specific physicochemical properties of aminopyridines, which are often hydrophilic and polar basic compounds. helixchrom.comhelixchrom.com This necessitates careful selection of stationary and mobile phases to achieve adequate retention, resolution, and symmetric peak shapes.

Several HPLC methods have been developed for the analysis of aminopyridines. A common approach involves reversed-phase chromatography using C18 columns. cmes.orgresearchgate.net However, the hydrophilic nature of these compounds can lead to poor retention on traditional C18 phases. To overcome this, various strategies are employed. One method utilizes a mobile phase containing an ion-pairing reagent, such as sodium octanesulfonate, to enhance the retention of the polar analytes on the non-polar stationary phase. researchgate.net An alternative and more modern approach that is compatible with mass spectrometry (MS) detection employs mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms. helixchrom.comhelixchrom.com For instance, a method using a mixed-mode column with a mobile phase of acetonitrile and methanol with formic acid and ammonium formate (B1220265) has been shown to effectively separate pyridine and its amino-isomers with good peak shape and resolution, all within a short run time of six minutes. helixchrom.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijpras.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). cmes.orgresearchgate.netnih.gov For example, a validated HPLC method for determining aminopyridine isomers demonstrated excellent linearity over a specified concentration range, with high correlation coefficients (R² > 0.999). ijpras.comnih.gov Accuracy is often assessed through recovery studies, with average recoveries typically expected to be within 97-102%. cmes.org Precision is evaluated by analyzing multiple preparations of a homogenous sample, with relative standard deviation (RSD) values for repeatability and reproducibility being key indicators of a method's precision. cmes.org

The following table summarizes various HPLC methods developed for the analysis of aminopyridine compounds, highlighting the diversity in chromatographic conditions.

| Parameter | Method 1 cmes.org | Method 2 researchgate.net | Method 3 helixchrom.com | Method 4 nih.gov |

| Analyte(s) | 2-, 3-, 4-Aminopyridine | 3,4-Diaminopyridine, 4-Aminopyridine | Pyridine, 2-, 3-, 4-Aminopyridine | Fampridine (4-Aminopyridine) |

| Stationary Phase | Shim-pack Scepter C18 | C18 bonded phase | Amaze HD (Mixed-Mode) | Not Specified |

| Mobile Phase | Phosphate buffer (pH 7.0) / Methanol (90:10 v/v) | Acetonitrile / Aqueous solution (10:90 v/v) | Acetonitrile / Methanol (60:40) with 0.2% HCOOH and 0.25% AmFm | Not Specified |

| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |

| Flow Rate | 0.5 mL/min | Not Specified | 1.0 mL/min | Not Specified |

| Detection (UV) | 280 nm | Not Specified | 275 nm | 262 nm |

| Run Time | Not Specified | < 40 min | < 6 min | 2.9 min |

| LOD | 0.0289 mg/L (4-AP) | ~20 ng/mL (4-AP) | Not Specified | 0.24 µg/mL |

| LOQ | Not Specified | ~60 ng/mL (4-AP) | Not Specified | 0.78 µg/mL |

Impurity Profiling and Isomer Discrimination using LC-MS

Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and efficacy of the final product. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.netresolvemass.ca This technique is particularly valuable for detecting, identifying, and quantifying trace-level impurities that may not be detectable by UV detectors alone. hpst.czijprajournal.com The process involves separating the sample components via LC, followed by ionization and mass analysis to determine the mass-to-charge ratio (m/z) of each component, which aids in its identification. resolvemass.ca

A significant challenge in the analysis of compounds like this compound is the presence of isomers, which have the same molecular weight and are therefore indistinguishable by MS alone. dphen1.comnih.gov These can include positional isomers (e.g., 5-Aminopyridine-2,6-diol) or other structural isomers. Chromatographic separation is the primary strategy to resolve isomers before they enter the mass spectrometer. nsf.gov The development of highly selective LC methods, sometimes using specialized column chemistries like hydrophilic interaction chromatography (HILIC) or mixed-mode phases, is crucial for separating closely related isomers. helixchrom.comnsf.gov

When chromatographic separation is incomplete, tandem mass spectrometry (MS/MS) can be employed for isomer discrimination. mdpi.com In an MS/MS experiment, the isomeric ions of the same m/z are isolated, fragmented, and their resulting fragment ion spectra are compared. Structural isomers often produce unique fragmentation patterns, allowing for their differentiation. Advanced LC-MS systems, such as high-resolution accurate mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) instruments, provide sub-ppm mass accuracy, which facilitates the generation of molecular formulas for unknown impurities and their fragments, greatly aiding in structure elucidation. hpst.cz In some cases, on-the-fly chemical derivatization can be coupled with LC-MS/MS to differentiate isomers that yield similar fragment ions. nih.govshimadzu.com

The table below outlines the application of LC-MS in impurity analysis and isomer discrimination.

| Application | Technique | Principle | Relevance to this compound |

| Impurity Detection & Identification | LC-MS (e.g., Q-TOF) | Combines LC separation with high-resolution mass analysis to detect and identify unknown impurities based on accurate mass measurements and molecular formula generation. researchgate.nethpst.cz | Identification of process-related impurities and degradation products in the this compound active substance. |

| Trace Level Quantification | LC-MS | Offers high sensitivity for quantifying impurities at levels required by regulatory agencies (e.g., <0.1%). researchgate.netresolvemass.ca | Ensures that potentially genotoxic or other harmful impurities are below their specified limits. |

| Positional Isomer Separation | HPLC with specialized columns (e.g., Mixed-Mode, HILIC) | Utilizes unique stationary phase chemistries to achieve chromatographic separation of isomers with slight differences in polarity or structure. helixchrom.comnsf.gov | Separation of this compound from its positional isomers, such as 3-Aminopyridine-2,6-diol or 5-Aminopyridine-2,6-diol. |

| Isomer Discrimination | LC-MS/MS | Differentiates co-eluting or poorly separated isomers by comparing their unique fragmentation patterns generated via collision-induced dissociation (CID). mdpi.com | Confirmation of identity when chromatographic resolution between isomers of this compound is insufficient. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations offer a powerful lens through which to view the electronic and molecular characteristics of 4-Aminopyridine-2,6-diol. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of various molecular properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. researchgate.netarxiv.org For molecules like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to related aminopyridine compounds to determine their optimized geometries. researchgate.net

The electronic distribution within the molecule is also a key output of DFT studies. By calculating the Mulliken or Natural Population Analysis (NPA) charges, a picture of the electron density distribution can be obtained. This reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing insights into the molecule's reactivity. In substituted pyridines, the nitrogen atom in the ring and any electronegative substituents are typically regions of higher electron density.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine (B92270) Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.34 | - |

| C-C | 1.39 | - |

| C-N-C | - | 117.0 |

| N-C-C | - | 124.5 |

| C-C-C | - | 118.5 |

| Note: This table provides illustrative data for a generic substituted pyridine ring based on common computational findings. Specific values for this compound would require a dedicated DFT study. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgnih.govchemrxiv.org This method is particularly valuable for predicting spectroscopic properties, such as the wavelengths of light a molecule will absorb (UV-Visible spectrum). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental spectra and understand the nature of the electronic excitations. arxiv.orgrsc.org For example, TD-DFT calculations on similar heterocyclic compounds have been used to assign the electronic transitions observed in their UV-Vis spectra. researchgate.net The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional and the solvent model used in the calculation. arxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. amazonaws.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating its electron-donating capability. The LUMO, conversely, represents the molecule's ability to accept electrons. Electronic transitions, such as those observed in UV-Vis spectroscopy, are often described in terms of the promotion of an electron from the HOMO to the LUMO or other higher-energy unoccupied orbitals. amazonaws.com

Table 2: Illustrative Frontier Orbital Energies for a Substituted Aminopyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are representative for a substituted aminopyridine and serve as an illustration. The actual values for this compound would need to be determined by specific quantum chemical calculations. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a means to study the dynamic behavior of molecules and their interactions, offering insights that complement the static picture provided by quantum chemical calculations.

When studying the interaction of a small molecule like this compound with a large biological macromolecule, such as a protein or nucleic acid, full quantum mechanical calculations are often computationally prohibitive. Instead, molecular mechanics force fields are employed. sci-hub.box These are simplified, classical models that describe the potential energy of a system as a function of its atomic coordinates. nih.gov

For novel or drug-like molecules, existing force fields may not have accurate parameters. Therefore, a crucial step is the optimization and validation of force field parameters to accurately reproduce quantum mechanical data or experimental results. pnas.orgresearchgate.net For 4-aminopyridine (B3432731), a related compound, force field parameters compatible with the CHARMM force field have been developed for simulations of its interaction with ion channels. pnas.org Such optimizations are essential for conducting reliable molecular dynamics (MD) simulations to study the binding modes and dynamics of this compound in complex biological environments. sci-hub.box

Computational Assessment of Molecular Reactivity and Catalytic Attributes

The reactivity of this compound is intrinsically linked to its electronic and structural features. Computational methods allow for a quantitative evaluation of these properties, offering insights into its behavior as a potential catalyst.

Theoretical Quantification of Lewis Basicity and Acyl Cation Affinity

The stability of acylpyridinium cations is a key predictor of the catalytic efficacy of pyridine-based catalysts in acyl transfer reactions. For instance, substituents on the pyridine ring significantly influence both the catalytic activity and the stability of the corresponding acetylpyridinium cations. Alkyl groups in the 3-position of the pyridine ring and at the 4-amino substituent generally enhance catalytic activity and the stability of the acetylpyridinium cation, as long as steric hindrance does not impede the optimal alignment of the 4-amino group with the pyridine ring. Conversely, substituents in the 2-position are typically detrimental to both catalytic activity and the stability of the acetylpyridinium intermediate.

Table 1: Factors Influencing the Catalytic Activity of Aminopyridine Derivatives in Acyl Transfer Reactions

| Factor | Influence on Catalytic Activity | Rationale |

| Lewis Basicity of the Pyridine Nitrogen | Increased basicity generally enhances catalytic activity. | A more basic nitrogen is a more effective nucleophile for attacking the acylating agent. |

| Stability of the Acylpyridinium Cation | Higher stability correlates with increased catalytic activity. | A more stable intermediate facilitates the acyl transfer to the substrate. |

| Substituent Position | Substituents at the 2-position are often detrimental. | Steric hindrance can impede the approach of the acylating agent and destabilize the acylpyridinium cation. |

| Substituent Position | Alkyl substituents at the 3-position can be beneficial. | Inductive effects can increase the electron density of the pyridine ring, enhancing basicity and cation stability. |

| 4-Amino Group Conformation | Proper alignment with the pyridine ring is crucial. | Ensures effective resonance stabilization of the acylpyridinium cation. |

This table is a generalized representation based on studies of various aminopyridine derivatives and may not reflect the specific behavior of this compound.

DFT and Quantum Theory of Atoms in Molecules (QTAIM) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms, providing detailed information about transition states and reaction pathways. The Quantum Theory of Atoms in Molecules (QTAIM) complements DFT by analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions, which are crucial for understanding reaction mechanisms and molecular stability.

While specific DFT and QTAIM studies on the reaction mechanisms of this compound are not found in the reviewed literature, the application of these methods to similar systems provides a framework for what such an investigation would entail. For example, DFT calculations are used to explore the optimized geometries, vibrational frequencies, and electronic properties of molecules. TD-DFT (Time-Dependent DFT) can be employed to understand the electronic absorption spectra.

QTAIM analysis allows for the investigation of intramolecular and intermolecular interactions by examining the topological properties of the electron density. This can reveal, for instance, the nature and strength of hydrogen bonds and other non-covalent interactions that stabilize molecular structures or transition states in a reaction. For related aminopyridine compounds, computational studies have explored their binding modes in enzyme active sites and their interactions, confirming experimental outcomes.

Prediction of Conformational Preferences and Stereoelectronic Effects

The three-dimensional structure and the distribution of electrons within a molecule are fundamental to its chemical behavior. Computational methods are invaluable for predicting the preferred conformations and understanding the stereoelectronic effects that govern the reactivity of this compound.

The conformational preferences of aminopyridine derivatives can be influenced by intramolecular interactions, such as hydrogen bonding. In the case of this compound, the presence of both amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonds between the hydroxyl groups and the pyridine nitrogen, or between the amino group and the hydroxyl groups. These interactions would significantly impact the planarity of the molecule and the orientation of the substituents.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, are also critical. For instance, the lone pair of electrons on the pyridine nitrogen and the amino group must be considered in terms of their availability for nucleophilic attack. The orientation of these lone pairs relative to the pi-system of the pyridine ring will affect the molecule's basicity and nucleophilicity. Computational studies on related systems have shown that conformational changes can be induced by chemical reactions, such as acylation, driven by intramolecular cation–π interactions.

While specific computational data on the conformational preferences and stereoelectronic effects of this compound is lacking, it is anticipated that the tautomeric equilibrium between the diol and the corresponding pyridone forms would be a key area of investigation. DFT calculations would be essential to determine the relative energies of the different tautomers and conformers in various solvent environments.

Reactivity, Reaction Mechanisms, and Chemical Transformations

4-Aminopyridine-2,6-diol as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms with lone pairs of electrons—specifically the pyridine (B92270) nitrogen, the amino nitrogen, and the two hydroxyl oxygens—endows this compound with the potential to be a versatile ligand in coordination chemistry.

The synthesis of transition metal complexes involving pyridine-based ligands is typically achieved through the direct reaction of a metal salt with the ligand in a suitable solvent. For instance, complexes of 4-aminopyridine (B3432731) have been prepared by refluxing metal chlorides or acetates with the ligand in an ethanolic solution. ekb.eg A similar methodology would be applicable for synthesizing complexes with this compound.

The general synthetic procedure involves:

Dissolving the metal salt (e.g., NiCl₂, Cu(OAc)₂, Zn(OAc)₂) in a solvent like water or ethanol.

Adding a solution of this compound in a specified molar ratio to the metal salt solution.

Refluxing the mixture for several hours to facilitate complex formation.

Cooling the solution to allow the solid complex to precipitate, followed by filtration, washing, and drying.

Characterization of the resulting complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose.

Table 1: Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

|---|---|

| FTIR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, O-H, C=N) upon binding to the metal ion. jocpr.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry (e.g., octahedral, tetrahedral). jocpr.com |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the central metal ion. jocpr.com |

| Single-Crystal X-ray Diffraction | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. nih.gov |

This compound offers several potential coordination modes due to its multiple donor sites. The preferred mode depends on the metal ion, the reaction conditions, and the tautomeric form of the ligand.

Monodentate Coordination : The ligand could coordinate to a metal center through the pyridine ring nitrogen, similar to how 4-aminopyridine typically binds. ekb.eg This mode is less likely to be dominant given the potential for chelation.

Bidentate Chelation : The molecule can act as a chelating agent, forming a stable ring with the metal ion. This can occur through:

The two oxygen atoms of the hydroxyl or keto groups.

The pyridine nitrogen and one of the adjacent oxygen atoms.

Tridentate (Pincer) Chelation : It could potentially act as an O-N-O tridentate ligand, coordinating through both oxygen atoms and the central pyridine nitrogen. This would form two stable chelate rings.

Bridging Ligand : The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The tautomeric equilibrium between the diol and pyridone forms is critical. In the pyridone form, the carbonyl oxygen is a strong donor atom, and coordination through this site is common for related hydroxypyridine ligands. researchgate.net The formation of coordinate bonds involves the donation of lone pair electrons from the ligand's donor atoms to the vacant orbitals of the transition metal ion. nih.gov

The ability of this compound to form chelate rings with a metal ion is expected to result in complexes with high thermodynamic stability. This phenomenon, known as the chelate effect, arises because the formation of a chelate ring is entropically more favorable than the coordination of an equivalent number of monodentate ligands.

The stability of the complexes is influenced by several factors:

Size of the Chelate Ring : Chelate rings with five or six members are generally the most stable. Coordination of this compound via the pyridine nitrogen and a C2-hydroxyl group would form a stable five-membered ring.

Nature of the Metal Ion : The stability of the complex depends on the Lewis acidity of the metal ion and its compatibility with the donor atoms according to Hard and Soft Acids and Bases (HSAB) principles.

Reactions Involving the Hydroxyl Functionalities

The hydroxyl groups at the C2 and C6 positions are key sites for chemical transformations, including acylation, esterification, and oxidation.

While the outline refers to 1,2-diols, this compound is a 2,6-diol. The hydroxyl groups of this compound can undergo esterification with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding esters. The reaction typically requires a base to deprotonate the hydroxyl groups, increasing their nucleophilicity.

However, the reactivity is complicated by the pyridine ring's properties. Direct Friedel-Crafts acylation on the pyridine ring is generally difficult because the ring is electron-deficient and the ring nitrogen is readily acylated, which further deactivates the ring. youtube.com For the hydroxyl groups, competition between O-acylation and N-acylation (at the amino group) can occur. Selective N-alkylation of hydroxypyridines has been achieved under catalyst-free conditions, highlighting the nuanced reactivity of this class of compounds. acs.org The specific outcome of an acylation reaction on this compound would depend heavily on the chosen reagents and reaction conditions, which would dictate the selectivity between the O- and N-functionalization.

The diol moiety of this compound is susceptible to oxidative transformations. Based on studies of the closely related 2,6-dihydroxypyridine, a key intermediate in nicotine degradation, enzymatic oxidation is a known pathway. wikipedia.org For example, 2,6-dihydroxypyridine hydroxylase can oxidize the molecule to 2,3,6-trihydroxypyridine. wikipedia.org This suggests that this compound could undergo a similar hydroxylation reaction to yield 4-Amino-2,3,6-trihydroxypyridine.

Furthermore, dihydroxypyridines have been investigated as coupling agents in oxidation-based hair dyeing processes. This implies that under oxidative conditions (e.g., in the presence of an oxidizing agent like hydrogen peroxide), the molecule can undergo oxidative coupling reactions. Another potential transformation involves the enzyme-catalyzed C-C bond cleavage next to the hydroxyl group, a reaction observed for similar substituted hydroxypyridines in biodegradation pathways. asm.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-aminopyridine |

| 2,6-dihydroxypyridine |

| 4-amino-6-hydroxy-2(1H)-pyridone |

| Nickel(II) chloride |

| Copper(II) acetate (B1210297) |

| Zinc(II) acetate |

| 2,3,6-trihydroxypyridine |

| 4-Amino-2,3,6-trihydroxypyridine |

| Pyridine-2,6-bis(thiocarboxylic acid) |

Reactions of the Amino Group

The amino group at the 4-position of the pyridine ring is a key site for various chemical modifications. Its reactivity is influenced by the electron-donating nature of the hydroxyl groups, which can affect the nucleophilicity of the amino nitrogen.

Formation of Schiff Bases and Related Imino Derivatives

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While no specific examples of Schiff base formation starting from this compound are available, the general reaction is well-established for other aminopyridines. For instance, various Schiff bases have been synthesized from 4-aminoantipyrine and 2,6-diaminopyridine through condensation with different aldehydes. nih.govnih.gov The formation of an imine (-C=N-) bond is a characteristic transformation of the primary amino group. mdpi.com

Expected Reaction for this compound: It is anticipated that this compound would react with various aromatic and aliphatic aldehydes in the presence of an acid or base catalyst, or under thermal conditions, to yield the corresponding Schiff base derivatives. The stability and reactivity of these imines would be influenced by the electronic effects of the diol substituents on the pyridine ring.

Table 1: Expected Reactants and Products in Schiff Base Formation

| Reactant 1 | Reactant 2 (Example Aldehydes) | Expected Product Class |

| This compound | Benzaldehyde | N-Benzylidene-2,6-dihydroxypyridin-4-amine |

| This compound | Salicylaldehyde | 2-(((2,6-dihydroxypyridin-4-yl)imino)methyl)phenol |

| This compound | Vanillin | 4-(((2,6-dihydroxypyridin-4-yl)imino)methyl)-2-methoxyphenol |

Amination Reactions and Formation of Polyamino Derivatives

Amination reactions can proceed through various mechanisms, including nucleophilic aromatic substitution. Recent studies have explored the amination of aminopyridines using transition metal catalysis, which activates the pyridine ring towards nucleophilic attack. researchgate.net This method allows for the cleavage of the pyridyl C-N bond and the formation of new C-N bonds with different amines.

For this compound, the presence of the hydroxyl groups would likely direct the regioselectivity of further substitutions. The synthesis of polyamino-substituted pyridines is often pursued for the development of energetic materials and involves the displacement of other functional groups, such as halides, by amino groups. researchgate.net

Cycloaddition Reactions and Heterocyclic Ring Transformations

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Pyridine and its derivatives can participate in these reactions, although the aromaticity of the pyridine ring can sometimes make it less reactive than corresponding acyclic dienes.

Insights into Reaction Pathways and Regioselectivity

While specific studies on the cycloaddition reactions of this compound are not found, research on related structures provides insights. For example, 4-alkenyl-2-aminothiazoles have been shown to act as dienes in [4+2] cycloaddition reactions with nitroalkenes, demonstrating high regioselectivity. nih.gov The reaction pathways, whether concerted or stepwise, are influenced by the electronic nature of the substituents on both the diene and the dienophile. nih.gov The synthesis of substituted pyridines can also be achieved through tandem cycloaddition/cycloreversion reaction sequences using precursors like 1,4-oxazinones. nih.gov

Formation of Other Heterocyclic Compounds from Pyridine Precursors

Pyridine derivatives are versatile precursors for the synthesis of other heterocyclic systems. Ring transformation reactions can lead to the formation of different ring systems. For example, functionalized 4-aminopyridines have been synthesized from the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones. researchgate.net This highlights the potential of using substituted pyridines as building blocks for more complex heterocyclic structures. The synthesis of 2-amino-4,6-dihydroxypyrimidines, compounds structurally related to the target molecule, is typically achieved through the condensation of substituted malonic acid diesters with guanidine. nih.gov

Polymerization and Oligomerization Reactions

Information regarding the direct polymerization or oligomerization of this compound is not available in the reviewed literature. However, aminopyridine moieties have been incorporated into polymer backbones.

For instance, novel polyimides have been synthesized from diamines containing pyridine rings, such as 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. nih.gov In these cases, the amino groups of the diamine react with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.

Additionally, pyridine units have been grafted onto existing polymer chains. Copolymers of acrylic acid and styrene have been modified by grafting aminopyridine derivatives onto the polymer backbone through reactions like the Hantzsch pyridine synthesis. mdpi.com This suggests that this compound could potentially be used as a monomer or a modifying agent in polymerization reactions, with the amino and hydroxyl groups providing reactive sites for incorporation into a polymer structure.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the direct application of This compound in "Oxidative Polycondensation Reactions for Polyazomethine Formation" or in the "Synthesis of Oligo-N-4-aminopyridine Systems" as outlined in the requested article structure.

Therefore, it is not possible to provide a scientifically accurate and informative article on the specified topics of "" for this compound as requested, due to the absence of published research in this specific area.

Applications in Advanced Materials Science and Chemical Catalysis

Role as Ligands in Advanced Materials

The potential of 4-Aminopyridine-2,6-diol as a ligand in the synthesis of advanced materials is significant, though direct, extensive research is still emerging. Chemical suppliers categorize it as a building block for various functional materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and materials with specific electronic, optical, or magnetic properties. acs.orgbldpharm.com The presence of nitrogen and oxygen donor atoms allows for diverse coordination chemistry, making it a promising candidate for constructing novel functional materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While specific MOFs constructed directly from this compound are not yet widely documented in scientific literature, its structural motifs are highly conducive to the formation of such frameworks. MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. mdpi.com The multiple coordination sites on this compound—the pyridine (B92270) nitrogen, the amino nitrogen, and the two hydroxyl oxygens—make it an excellent candidate for a multitopic linker to create robust 2D or 3D structures. For instance, related pyridine-based diol and dicarboxylic acid ligands, such as pyridine-2,6-dimethanol, have been successfully employed to synthesize new mixed-ligand MOFs. researchgate.net

Similarly, this compound is a promising monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers built from organic monomers linked by strong covalent bonds. rsc.orgnims.go.jpspringernature.com The amino and diol functional groups on the molecule can participate in dynamic covalent chemistries, such as the formation of imines or boronate esters, which are common reactions used to construct COFs. rsc.orgspringernature.com The defined geometry of the pyridine ring can impart a high degree of order to the resulting porous polymer. The incorporation of nitrogen-rich pyridine units into COF structures has been shown to create abundant active sites, which can be beneficial for applications like adsorption. nih.gov

Electronic and Optical Materials (e.g., OLED Materials, Aggregation-Induced Emission Materials)

The structural framework of this compound suggests its utility in the development of novel electronic and optical materials. The aminopyridine core is a component found in various organic molecules designed for applications in organic light-emitting diodes (OLEDs).

Furthermore, the molecule shows potential for creating materials with Aggregation-Induced Emission (AIE) properties. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. The hydroxyl groups of this compound can facilitate strong intermolecular hydrogen bonding, which would enforce a rigid, planar conformation in the solid state, potentially activating AIE. Materials exhibiting both AIE and thermally activated delayed fluorescence (TADF) are of particular interest for efficient non-doped OLEDs. umass.edursc.org

Magnetic Materials and Organic Pigments

The chelation capabilities of this compound make it a candidate for designing new magnetic materials. The amino and diol groups can act as a multidentate ligand, coordinating with paramagnetic metal ions. This coordination could be used to construct single-molecule magnets or extended magnetic coordination polymers.

In the realm of organic pigments, the core pyridine structure is a chromophore. By integrating this molecule into larger conjugated systems or forming metal complexes, its color properties could be tuned. The stability and potential for strong intermolecular interactions could lead to the development of novel pigments with high thermal and chemical resistance.

Catalytic Applications in Organic Synthesis

The inherent chemical functionalities of this compound make it a promising candidate for use in catalysis, particularly in roles that leverage its Lewis basicity and ability to act as a ligand for transition metals.

Lewis Base Catalysis for Enhancing Reaction Efficiency and Selectivity

The 4-aminopyridine (B3432731) scaffold is well-established as a highly effective "super-nucleophilic" organocatalyst for a wide range of chemical transformations, most notably in acylation reactions. researchgate.netwikipedia.org This catalytic activity stems from the increased nucleophilicity of the pyridine ring nitrogen due to the electron-donating effect of the amino group at the 4-position. In this compound, the pyridine nitrogen serves as the primary Lewis basic site.

Modern catalyst design often exploits bifunctionality to enhance performance. The two hydroxyl groups on the 2 and 6 positions of the ring in this compound could play a crucial secondary role. They have the potential to form hydrogen bonds with a substrate or reagent, holding it in a specific orientation relative to the catalytically active pyridine nitrogen. This cooperative effect could lead to significant enhancements in both reaction efficiency and stereoselectivity. Such dual catalytic systems, combining a Lewis base with other functionalities, have been a focus of significant research. researchgate.net

Role in Copper-Catalyzed N-Arylation Reactions (based on related pyrimidine (B1678525) diols)

While direct studies on this compound in copper-catalyzed reactions are limited, compelling evidence for its potential can be drawn from structurally analogous compounds. Research has shown that 2-aminopyrimidine-4,6-diol is a highly effective ligand for the copper-catalyzed N-arylation of imidazoles with various aryl and heteroaryl halides. acs.orgnih.govacs.org

In these studies, the combination of a copper(I) salt (CuBr), the 2-aminopyrimidine-4,6-diol ligand, and a base (TBAF) created a robust catalytic system that facilitated the formation of N-aryl imidazoles in moderate to excellent yields. acs.orgacs.org The reaction proceeded efficiently even under solvent-free conditions. The effectiveness of the 2-aminopyrimidine-4,6-diol ligand was attributed to the presence of both the amino and hydroxyl groups, which can chelate the copper ion and promote the coupling reaction. acs.orgacs.org Given the close structural and functional similarity between this pyrimidine diol and this compound, it is highly probable that the latter could also serve as an effective ligand in similar copper-catalyzed cross-coupling reactions. sigmaaldrich.com

Catalytic Activity in Environmental Remediation (e.g., dye degradation by metal complexes)

There is currently no specific research demonstrating the catalytic activity of metal complexes derived from this compound in the degradation of dyes for environmental remediation. The exploration of this compound's potential in such applications remains an open area for scientific investigation.

However, the broader class of aminopyridine and Schiff base metal complexes has shown promise in catalysis. For instance, various metal complexes have been synthesized and studied for their ability to catalyze the degradation of organic dyes. marquette.edunih.govresearchgate.net These studies often involve the formation of coordination complexes with transition metals, which can then act as catalysts in oxidation processes that break down complex dye molecules into simpler, less harmful substances. marquette.eduresearchgate.netijpcbs.com The general mechanism often involves the generation of reactive oxygen species, which are powerful oxidizing agents. ajgreenchem.com The efficiency of such catalytic systems can be influenced by factors such as the nature of the metal ion, the ligand structure, and the reaction conditions. ijpcbs.comajgreenchem.com While these findings highlight the potential of related chemical structures, dedicated studies are required to ascertain if this compound can form effective catalysts for dye degradation.

Development of Novel Polymeric Materials with Tunable Properties

The synthesis and characterization of novel polymeric materials derived specifically from this compound have not been reported in the available scientific literature. Consequently, data on the intrinsic properties of polymers incorporating this specific monomer is not available.

Intrinsic Electrical Conductivity of Polyazomethines